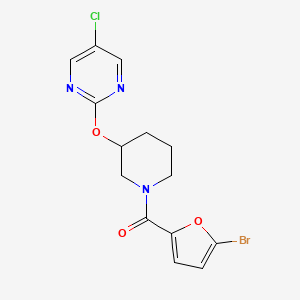
(5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound featuring a bromofuran moiety linked to a piperidine ring through a methanone bridge, with an additional chloropyrimidine group attached
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 5-bromofuran-2-carboxylic acid and 5-chloropyrimidin-2-ol.
Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 3-(piperidin-1-yl)methanol in the presence of a base such as triethylamine (TEA) to form the intermediate (5-bromofuran-2-yl)(3-hydroxy-piperidin-1-yl)methanone.
Final Step: The intermediate is then subjected to a nucleophilic substitution reaction with 5-chloropyrimidin-2-ol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: The carbonyl group in the methanone bridge can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, room temperature.
Reduction: NaBH₄, methanol, room temperature.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), solvents (e.g., DMF), elevated temperatures.
Major Products
Oxidation: Epoxides of the furan ring.
Reduction: Alcohol derivatives of the methanone bridge.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential ligand in metal-catalyzed reactions due to its heterocyclic structure.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents, especially in the treatment of diseases where modulation of specific biological pathways is required.
Industry
Material Science: Could be used in the development of new materials with specific electronic or optical properties.
作用机制
The exact mechanism of action of (5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple heteroatoms (e.g., nitrogen, oxygen) allows for hydrogen bonding and other interactions that can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
- (5-Bromofuran-2-yl)(3-((4-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
Uniqueness
- Structural Features : The specific arrangement of the bromofuran, piperidine, and chloropyrimidine groups in (5-Bromofuran-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone provides unique electronic and steric properties that can influence its reactivity and binding characteristics.
- Reactivity : The combination of these functional groups allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable target for further research and development in various scientific fields.
属性
IUPAC Name |
(5-bromofuran-2-yl)-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O3/c15-12-4-3-11(22-12)13(20)19-5-1-2-10(8-19)21-14-17-6-9(16)7-18-14/h3-4,6-7,10H,1-2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSDLXHTIJEIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














